Prodrug Design Enables Cellular Permeability and Intracellular Activity for FTI-277
FTI-277 is the methyl ester prodrug derivative of FTI-276. This structural modification enhances cellular permeability, allowing FTI-277 to enter cells where it is converted to the active FTase inhibitor. While FTI-276 potently inhibits FTase in vitro with an IC50 of 500 pM, its cellular activity is limited by poor membrane permeability. In contrast, FTI-277 demonstrates an IC50 of 100 nM for inhibiting H-Ras processing in whole cells [1]. This demonstrates the functional necessity of the prodrug design for achieving intracellular target engagement.
| Evidence Dimension | Cellular H-Ras processing inhibition IC50 |
|---|---|
| Target Compound Data | 100 nM (FTI-277, whole cell) |
| Comparator Or Baseline | FTI-276 (parent compound): 500 pM (in vitro FTase inhibition only; limited cellular permeability) |
| Quantified Difference | FTI-277 enables cellular activity where parent compound FTI-276 is permeability-limited; exact fold-difference in cellular potency not quantifiable due to different assay conditions, but prodrug design is essential for intracellular target engagement |
| Conditions | Whole cell assay in NIH 3T3 cells transformed with oncogenic H-Ras |
Why This Matters
For researchers requiring intracellular FTase inhibition, FTI-277 is the appropriate choice over the parent compound FTI-276 due to its enhanced cellular permeability and prodrug functionality.
- [1] Lerner EC, Qian Y, Blaskovich MA, Fossum RD, Vogt A, Sun J, Cox AD, Der CJ, Hamilton AD, Sebti SM. Ras CAAX peptidomimetic FTI-277 selectively blocks oncogenic Ras signaling by inducing cytoplasmic accumulation of inactive Ras-Raf complexes. J Biol Chem. 1995 Nov 10;270(45):26802-6. PMID: 7592920. View Source
